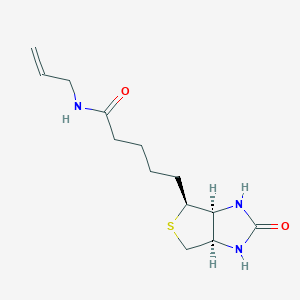

Biotin-olefin

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFAEVOBABXHBW-NHCYSSNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Biotin-Olefin Conjugates: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, structure, and application of biotin-olefin conjugates in modern bioscience and targeted therapeutics.

Introduction

This compound conjugates represent a cornerstone of modern bioconjugation techniques, enabling the precise labeling, detection, and isolation of biomolecules. The remarkable affinity of biotin for avidin and streptavidin, one of the strongest known non-covalent interactions, provides a powerful tool for researchers in fields ranging from molecular biology to drug development. This technical guide delves into the core structure of this compound conjugates, focusing on the chemical linkages that underpin their utility. We will explore the prevalent maleimide-based conjugates and the burgeoning field of bioorthogonal tetrazine-strained olefin ligations. This document provides detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to elucidate key concepts and workflows.

Core Structure of a this compound Conjugate

A this compound conjugate is a chimeric molecule designed to tether the high-affinity binding properties of biotin to a target of interest via a reactive olefin group. The fundamental structure can be deconstructed into three key components:

-

The Biotin Moiety: At the heart of the conjugate lies the biotin molecule itself. Its valeric acid side chain provides a convenient handle for chemical modification without compromising its binding affinity to avidin or streptavidin. This allows for the attachment of various linkers and reactive groups.

-

The Linker (or Spacer Arm): A linker is often incorporated between the biotin and the olefin. This spacer arm can vary in length and chemical composition, with polyethylene glycol (PEG) linkers being common. The linker serves several critical functions:

-

Reduces Steric Hindrance: It physically separates the biotin from the conjugated biomolecule, ensuring that the biotin-binding pocket of avidin or streptavidin remains accessible.

-

Enhances Solubility: Hydrophilic linkers like PEG can improve the aqueous solubility of the conjugate and the target biomolecule.

-

Provides Flexibility: A flexible linker allows for better orientational freedom, facilitating the biotin-avidin interaction.

-

-

The Olefin-Containing Reactive Group: This is the functional end of the conjugate responsible for covalently attaching to the target molecule. The "olefin" in this context most commonly refers to the carbon-carbon double bond within a reactive group. Two primary classes of this compound conjugates are widely utilized, distinguished by the nature of the olefin and its reaction partner:

-

Biotin-Maleimide Conjugates: The olefin is part of a maleimide ring, which exhibits high reactivity towards thiol groups (sulfhydryls) found in cysteine residues of proteins.

-

Biotin-Tetrazine and Strained Olefin Systems: In this bioorthogonal approach, biotin is typically conjugated to a tetrazine ring. The "olefin" is a strained alkene, such as trans-cyclooctene (TCO) or norbornene, which is introduced onto the target biomolecule. The tetrazine and strained olefin then undergo a rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

-

The general structure of a this compound conjugate can be visualized as follows:

Biotin-Maleimide Conjugates: The Workhorse of Thiol-Reactive Labeling

Biotin-maleimide reagents are extensively used for the site-specific labeling of proteins and peptides at cysteine residues. The maleimide group reacts specifically with the thiol side chain of cysteine via a Michael addition reaction, forming a stable thioether bond.

Reaction Mechanism

The reaction between a maleimide and a thiol is most efficient at a pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] Above pH 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine.

It is important to note that the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols.[2][3] Strategies to mitigate this include using N-aryl maleimides or promoting hydrolysis of the succinimide ring to form a more stable thioether.[3]

Quantitative Data on Biotinylation Reactions

The efficiency of biotinylation can be influenced by several factors, including the specific reagents used, reaction conditions, and the nature of the target molecule. The following table summarizes key quantitative parameters for common biotinylation reactions.

| Biotinylation Reagent | Target Functional Group | Reaction pH | Molar Excess (Reagent:Protein) | Reaction Time | Typical Degree of Labeling (DoL) |

| Biotin-Maleimide | Sulfhydryl (Cysteine) | 6.5 - 7.5 | 10-20 fold | 1-2 hours | 3-8 biotins per antibody |

| Biotin-PEG4-Tetrazine | trans-Cyclooctene (TCO) | 7.4 | 50 µM (reagent) | 30-60 minutes | Varies with target expression |

| NHS-Biotin | Primary Amine (Lysine) | 7.2 - 8.5 | 20-50 fold | 30-60 minutes | Varies with lysine accessibility |

Data compiled from multiple sources.[1][4][5][6] DoL can be optimized by adjusting the molar excess and reaction time.

Detailed Experimental Protocol: Biotinylation of a Purified Antibody with Biotin-Maleimide

This protocol provides a general procedure for labeling an antibody with a biotin-maleimide reagent.

Materials:

-

Purified antibody (e.g., IgG) in a thiol-free buffer (e.g., PBS, pH 7.2)

-

Biotin-maleimide reagent

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.2-7.5

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.

-

If the antibody has no free thiols, disulfide bonds can be partially reduced to generate them. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Over-reduction can lead to antibody fragmentation and loss of activity.

-

-

Biotin-Maleimide Stock Solution Preparation:

-

Allow the vial of biotin-maleimide to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the biotin-maleimide stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-5 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Antibody:

-

Remove excess, unreacted biotin-maleimide and quenching reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the protein-containing fractions.

-

-

Determination of the Degree of Labeling (DoL):

Bioorthogonal this compound Conjugates: Tetrazine Ligation

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained olefin is a prime example of a bioorthogonal ligation with exceptionally fast reaction kinetics.[4]

In this system, the target biomolecule is first modified with a strained olefin, such as trans-cyclooctene (TCO) or norbornene. Then, a biotin-tetrazine conjugate is introduced, which rapidly and specifically reacts with the strained olefin to form a stable covalent bond.

Signaling Pathway: Proximity Labeling to Elucidate GPCR Signaling

This compound conjugates are powerful tools for studying protein-protein interactions within signaling pathways. For instance, proximity labeling techniques like BioID, which utilizes a promiscuous biotin ligase, can be adapted using bioorthogonal chemistry to map the interactome of G-protein coupled receptors (GPCRs).[7]

In this workflow, a GPCR of interest is genetically fused to a promiscuous biotin ligase. Upon addition of biotin, proteins in close proximity to the GPCR are biotinylated. These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry, revealing the GPCR's signaling partners.

Experimental Workflow: From Labeling to Analysis

The following diagram illustrates a typical experimental workflow for protein biotinylation and subsequent analysis.

Conclusion

This compound conjugates are indispensable tools in the modern life scientist's toolkit. The versatility of their core structure, allowing for different linkers and reactive olefin groups, enables a wide range of applications, from the specific labeling of proteins to the elucidation of complex signaling networks and the development of targeted drug delivery systems. The robust chemistry of biotin-maleimide conjugates and the rapid, bioorthogonal nature of tetrazine-strained olefin ligations provide researchers with a powerful and adaptable platform for biological discovery and therapeutic innovation. As our understanding of these conjugation strategies deepens, so too will their impact on advancing our knowledge of biology and medicine.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. A Network of G Protein αi Signaling Partners is Revealed by Proximity Labeling Proteomics and Includes PDZ-RhoGEF - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Biotin-Olefin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as Vitamin H, is a small, water-soluble B-vitamin that plays a crucial role as a cofactor for carboxylase enzymes.[1] Its remarkable and highly specific binding affinity for the proteins avidin and streptavidin has made it an indispensable tool in biotechnology and drug development. The process of covalently attaching biotin to other molecules, known as biotinylation, is widely employed for the detection, purification, and targeting of biomolecules.[2]

This technical guide focuses on the synthesis of a specific class of biotin derivatives: those containing an olefin (alkene) functionality. These biotin-olefin derivatives serve as versatile molecular probes and building blocks in various biochemical and pharmaceutical applications. The presence of a reactive olefin group allows for further chemical modifications, such as in click chemistry, thiol-ene reactions, and metathesis, enabling the conjugation of biotin to a wide array of target molecules. This guide provides a detailed overview of the core synthetic strategies, experimental protocols, and characterization of these important compounds.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves the covalent linkage of a biotin moiety to a molecule containing a carbon-carbon double bond. The choice of synthetic route depends on the desired type of linkage (e.g., amide, ester, ether, or thioether) and the nature of the olefin-containing starting material. The most common strategies involve the activation of biotin's valeric acid side chain or the use of pre-activated biotin derivatives.

A general workflow for the synthesis of this compound derivatives can be visualized as follows:

Caption: General workflow for the synthesis of this compound derivatives.

Amide Bond Formation

The most prevalent method for synthesizing this compound derivatives is through the formation of a stable amide bond. This is typically achieved by reacting an amine-containing olefin with an activated form of biotin.

Activation of Biotin: Biotin's carboxylic acid is usually activated to facilitate the reaction with the amine. Common activating agents include:

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS-ester.

-

Thionyl chloride (SOCl2) or oxalyl chloride to form the highly reactive biotin acid chloride.

The activated biotin is then reacted with an olefin-containing amine, such as allylamine or oleylamine, to yield the corresponding this compound amide.

Ester Bond Formation

Ester linkages can be formed by reacting biotin's activated carboxylic acid with an olefin-containing alcohol (an unsaturated alcohol). This can be achieved using similar activation methods as for amide bond formation (e.g., DCC coupling). Alternatively, biotin acid chloride can be reacted directly with the unsaturated alcohol in the presence of a non-nucleophilic base.

Thioether Bond Formation via Maleimide Chemistry

A widely used strategy involves the reaction of a biotin-maleimide derivative with a thiol-containing olefin. The maleimide group contains a reactive double bond that undergoes a Michael addition with the thiol group to form a stable thioether linkage. This method is highly specific for thiols under mild conditions.

The synthetic pathway for this approach is as follows:

Caption: Synthesis of this compound thioethers via maleimide chemistry.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives.

Protocol 1: Synthesis of N-Allyl-Biotinamide

This protocol describes the synthesis of a biotin derivative with a terminal alkene via an amide linkage.

Materials:

-

D-(+)-Biotin

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Allylamine

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Biotin: In a round-bottom flask, dissolve D-(+)-Biotin (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DMF dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filtration: The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DMF.

-

Coupling Reaction: To the filtrate containing the biotin-NHS ester, add allylamine (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours.

-

Work-up: Remove the DMF under reduced pressure. Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-allyl-biotinamide.

Protocol 2: Synthesis of Biotin-Maleimide and Conjugation to a Thiol-Containing Olefin

This protocol details a two-step process: the synthesis of a biotin-maleimide derivative followed by its conjugation to a thiol.

Part A: Synthesis of Biotin-Maleimide

Materials:

-

Biotin

-

N-(2-Aminoethyl)maleimide trifluoroacetate salt

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

Procedure:

-

In a flask, dissolve biotin (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

-

Add N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to yield the biotin-maleimide product.

Part B: Conjugation of Biotin-Maleimide with a Thiol-Containing Olefin

Materials:

-

Biotin-maleimide (from Part A)

-

Thiol-containing olefin (e.g., 1-undecene-11-thiol)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Anhydrous DMSO

Procedure:

-

Dissolve the thiol-containing olefin in a minimal amount of DMSO.

-

Prepare a solution of the thiol-containing olefin in PBS (pH 7.2).

-

Dissolve the biotin-maleimide in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Add the biotin-maleimide stock solution to the thiol-olefin solution in PBS (a 1.2 to 2-fold molar excess of biotin-maleimide is recommended).

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

The resulting this compound conjugate can be purified by reverse-phase HPLC.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of various this compound derivatives.

Table 1: Synthesis of Biotin-Amide Derivatives

| Olefin-Amine | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Analytical Data (¹H NMR, MS) |

| Allylamine | DCC, NHS | DMF | 16 | 75-85 | Consistent with structure, M+H peak observed |

| Oleylamine | HATU, DIPEA | DMF | 12 | 80-90 | Characteristic peaks for biotin and oleyl chain, M+H peak observed |

| 4-Vinylaniline | EDC, NHS | DCM/DMF | 18 | 70-80 | Aromatic and vinylic proton signals present, M+H peak observed |

Table 2: Synthesis of Biotin-Thioether Derivatives via Maleimide Conjugation

| Thiol-Olefin | Reaction pH | Solvent | Reaction Time (h) | Yield (%) | Analytical Data (¹H NMR, MS) |

| Cysteine | 7.0 | PBS/DMSO | 2 | >90 (by HPLC) | Signals corresponding to both moieties, M+H peak observed |

| 1-Undecene-11-thiol | 7.2 | PBS/DMSO | 4 | 85-95 | Alkene and long alkyl chain signals present, M+H peak observed |

Applications and Signaling Pathways

This compound derivatives are not typically designed to directly interact with and modulate signaling pathways in the way a bioactive drug molecule would. Instead, their primary utility lies in their function as molecular tools for studying biological systems. The biotin moiety serves as a powerful affinity tag, while the olefin group provides a handle for further chemical transformations.

The general principle of their application is based on the biotin-streptavidin interaction:

Caption: Application workflow of this compound derivatives.

Key Applications:

-

Affinity Labeling: this compound derivatives can be used to label specific biomolecules. For example, a biotin-maleimide can selectively label cysteine residues in proteins.[] The biotinylated protein can then be detected or isolated using streptavidin-conjugated reagents.

-

Probes for Bio-imaging: The olefin group can be functionalized with a fluorophore, allowing the biotinylated molecule to be used for fluorescent imaging of cellular components.

-

Drug Delivery: Biotin can be used to target drugs to cancer cells that overexpress biotin receptors. An olefin-containing linker can be used to attach the drug to the biotin moiety.

-

Surface Immobilization: this compound derivatives can be used to immobilize biomolecules on surfaces for applications such as biosensors and microarrays.

While biotin itself is involved in metabolic pathways as a vitamin, the synthetic this compound derivatives described here are primarily tools for studying biological processes rather than directly participating in them. Their impact on signaling is indirect, by enabling the detection and characterization of the molecules that are involved in signaling.

Conclusion

The synthesis of this compound derivatives provides a versatile platform for the development of sophisticated tools for biological research and drug development. The ability to combine the high-affinity biotin-streptavidin interaction with the chemical reactivity of an olefin group opens up a wide range of possibilities for labeling, detecting, and manipulating biomolecules. The synthetic strategies and protocols outlined in this guide offer a solid foundation for researchers and scientists to design and create novel biotin-based probes tailored to their specific needs. As chemical biology and drug discovery continue to advance, the demand for such versatile and powerful molecular tools is expected to grow.

References

An In-depth Technical Guide to the Chemical Properties of Biotin-Olefin Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of biotin-olefin linkers, their synthesis, reactivity, and applications in bioconjugation, drug delivery, and proteomics. It includes a compilation of available quantitative data, detailed experimental protocols, and visualizations of key workflows to support researchers in the effective use of these versatile tools.

Core Chemical Properties of Biotin and Linker Moieties

Biotin, also known as Vitamin B7, is a water-soluble vitamin composed of a ureido ring fused with a tetrahydrothiophene ring and a valeric acid side chain.[1] Its remarkable affinity for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis of numerous applications in biotechnology.[2] Biotin itself is a stable molecule but can be degraded by strong acids or bases.[3]

This compound linkers are bifunctional molecules that incorporate a biotin moiety for detection or purification and a reactive "olefin" or other functional group for covalent attachment to biomolecules. The chemical properties of the linker dictate the stability, reactivity, and application of the entire conjugate.

Commonly Employed Reactive Groups in Biotin Linkers:

-

N-hydroxysuccinimide (NHS) Esters: These are among the most common reagents for biotinylation. NHS esters react efficiently with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) in a pH range of 7-9 to form stable amide bonds.[4][5] The reaction is straightforward but can be non-specific due to the abundance of lysine residues on the surface of most proteins.[4]

-

Maleimides: These groups are highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues. The reaction, a Michael addition, forms a stable thioether bond.[3] This approach allows for more site-specific labeling compared to NHS esters, as free cysteine residues are less common than lysines. However, the resulting succinimidyl thioether linker can exhibit limited stability under physiological conditions, potentially undergoing a retro-Michael reaction.[6][7]

-

Cleavable Linkers: These linkers are designed to be stable under certain conditions and cleave in response to a specific trigger, which is particularly useful for applications like drug delivery.[8][9]

-

Disulfide Bonds: These linkers are stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is present at significantly higher concentrations inside cells compared to the extracellular environment.[][11]

-

Acid-Labile Linkers: Linkers containing groups like hydrazones are designed to be stable at neutral pH but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6).[9][12]

-

The Role of Spacers (e.g., Polyethylene Glycol - PEG):

Many biotinylation reagents incorporate spacer arms, such as polyethylene glycol (PEG), between the biotin and the reactive group. These spacers offer several advantages:

-

Increased Water Solubility: The hydrophilic nature of PEG can improve the solubility of the biotinylated molecule, reducing aggregation, especially for antibodies.[5][9][13]

-

Reduced Steric Hindrance: The spacer arm extends the biotin moiety away from the surface of the biomolecule, improving its accessibility for binding to avidin or streptavidin.[9]

-

Improved Pharmacokinetics: In drug delivery applications, PEGylation can increase the circulation half-life of a therapeutic.[14]

Quantitative Data on this compound Linker Properties

The following tables summarize available quantitative data on the properties of various biotin linkers. Direct comparative studies are often limited, and data can vary based on the specific biomolecule, reaction conditions, and analytical methods used.

Table 1: Reaction Kinetics and Efficiency of Common Biotinylation Chemistries

| Linker Type | Reactive Group | Target Residue | Typical Molar Excess (Reagent:Protein) | Typical Reaction Time | Reported Labeling Efficiency (Biotins/Antibody) | Reference(s) |

| Biotin-PEG4-NHS | NHS Ester | Primary Amines (Lysine) | 10-20 fold | 30-60 min at RT | 3-6 | [13] |

| NHS-Biotin | NHS Ester | Primary Amines (Lysine) | 20 fold | 30-60 min at RT | 4-6 | [9] |

| Biotin-PEG4-MeTz | Methyltetrazine | Trans-cyclooctene (TCO) | Not specified | Very Fast | Not specified | [4][14] |

| Biotin-Maleimide | Maleimide | Sulfhydryls (Cysteine) | Not specified | Not specified | Not specified | [3] |

Table 2: Stability of Biotin-Linker Conjugates

| Linker Type | Linkage Formed | Key Stability Factor(s) | Reported Half-Life/Stability | Reference(s) |

| NHS Ester | Amide Bond | Stable under physiological conditions | Generally considered stable | [4] |

| Maleimide | Thioether Bond | Susceptible to retro-Michael reaction and thiol exchange | Can be unstable in the presence of excess thiols | [6][7][15] |

| Disulfide | Disulfide Bond | Cleaved by reducing agents (e.g., glutathione) | Stable in circulation, cleaved intracellularly | [][11] |

| Hydrazone | Hydrazone Bond | Hydrolyzed at acidic pH | Stable at neutral pH, cleaved in endosomes/lysosomes | [9][12] |

| Non-cleavable (e.g., SMCC) | Thioether Bond | High plasma stability | Generally more stable in vivo than cleavable linkers | [12][16] |

Table 3: Properties of Biotin and its Interaction with Avidin/Streptavidin

| Property | Value | Reference(s) |

| Biotin Molecular Weight | 244.31 g/mol | [17] |

| Biotin-Streptavidin Kd | ~10-15 M | [2] |

| Biotin Serum Half-Life | ~15 hours | [18] |

| Biotin Association Rate Constant (kon) with Streptavidin | ~1.3 x 107 M-1s-1 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound linkers.

Protocol for Antibody Biotinylation using NHS-PEG-Biotin

This protocol describes the labeling of an antibody with an NHS-ester-activated biotin reagent.

Materials:

-

Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

EZ-Link™ NHS-PEG4-Biotin (or similar).[5]

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5-8.0).[20]

-

Desalting column or dialysis cassette for purification.[21]

Procedure:

-

Antibody Preparation:

-

Biotinylation Reagent Preparation:

-

Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO to a stock concentration of ~10 mM. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be stored.[9]

-

-

Biotinylation Reaction:

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted biotin and byproducts using a desalting column or by dialysis against PBS.[21]

-

-

Quantification of Biotin Incorporation (Optional but Recommended):

Protocol for Proximity-Dependent Biotinylation (BioID)

This protocol outlines the general steps for a BioID experiment to identify protein-protein interactions in living cells.

Materials:

-

Mammalian cell line of interest.

-

Expression vector for fusing the protein of interest (bait) to a promiscuous biotin ligase (e.g., BirA* or TurboID).

-

Transfection reagent.

-

Cell culture medium.

-

Biotin.

-

Lysis buffer (containing detergents and protease inhibitors).

-

Streptavidin-conjugated beads (e.g., streptavidin-sepharose).

-

Wash buffers.

-

Elution buffer.

-

Mass spectrometer for protein identification.

Procedure:

-

Construct Generation and Cell Line Creation:

-

Biotin Labeling:

-

Culture the stable cell line expressing the bait-biotin ligase fusion protein.

-

Induce biotinylation by supplementing the culture medium with excess biotin (e.g., 50 µM) for a defined period (e.g., 10 minutes for TurboID, 18-24 hours for BirA*).[2]

-

-

Cell Lysis:

-

Harvest the cells and lyse them using a stringent lysis buffer to denature proteins and disrupt non-covalent interactions.[2]

-

-

Affinity Purification of Biotinylated Proteins:

-

Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.[2]

-

Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the captured proteins from the beads.

-

Identify the eluted proteins using mass spectrometry.[2]

-

Protocol for Assessing the Stability of Biotinylated Antibody-Drug Conjugates (ADCs) in Serum

This protocol provides a framework for evaluating the stability of an ADC in a biological matrix.

Materials:

-

Biotinylated ADC.

-

Serum (e.g., human, mouse).

-

Incubator (37°C).

-

Affinity capture beads (e.g., Protein A or G).

-

Wash buffers.

-

Elution buffer.

-

Analytical method for ADC analysis (e.g., LC-MS, HIC).[23][24]

Procedure:

-

Incubation:

-

ADC Capture:

-

At each time point, capture the ADC from the serum sample using affinity beads (e.g., Protein A for IgG-based ADCs).[23]

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound serum proteins.

-

Elute the ADC from the beads.[23]

-

-

Analysis:

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows involving this compound linkers.

Caption: Workflow for antibody biotinylation using an NHS-ester reagent.

Caption: Experimental workflow for proximity-dependent biotin identification (BioID).[1][2]

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.[20][26]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. escopharma.com [escopharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 9. assets.fishersci.com [assets.fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of Biotin Interference in Second- and Third-Generation Roche Free Thyroxine Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]

- 22. vectorlabs.com [vectorlabs.com]

- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioprocess development of antibody-drug conjugate production for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Biotin-Olefin Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin bioconjugation stands as a cornerstone technique in life sciences, underpinned by the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin and streptavidin (Kd ≈ 10-15 M).[1] This robust binding affinity is leveraged to label, detect, and isolate biomolecules with high precision. In recent years, the strategic coupling of biotin with olefin-containing molecules has further expanded the versatility of this system, particularly in the realm of targeted drug delivery, advanced imaging, and diagnostics. This guide provides a comprehensive overview of the core principles of biotin-olefin bioconjugation, detailing the fundamental chemistries, experimental protocols, and quantitative parameters to empower researchers in designing and executing robust bioconjugation strategies.

Core Principles of Biotin Bioconjugation

The utility of biotin in bioconjugation is primarily attributed to its role as a highly specific tagging molecule. Once a biomolecule is "biotinylated," it can be readily detected or captured using streptavidin or avidin conjugated to a reporter molecule (e.g., fluorophore, enzyme) or a solid support.[1] A critical aspect of biotin's application in drug development is its role in targeted therapies. Many cancer cell lines overexpress the sodium-dependent multivitamin transporter (SMVT), which facilitates the uptake of biotin.[2] This has led to the development of biotin-conjugated therapeutics designed to selectively target and be internalized by cancer cells.[2] However, it is important to note that many biotin conjugation strategies involve modification of the carboxylic acid group of biotin, which is crucial for SMVT recognition, raising questions about the precise uptake mechanism of such conjugates.

Chemical Strategies for Biotinylation

Several chemical strategies have been developed to covalently attach biotin to biomolecules. The choice of method depends on the available functional groups on the target molecule, the desired stoichiometry of labeling, and the required stability of the resulting conjugate.

Amine-Reactive Biotinylation via NHS Esters

N-hydroxysuccinimide (NHS) esters of biotin are widely used to label proteins and other biomolecules containing primary amines, such as the ε-amino group of lysine residues and the N-terminus.[1][3] The reaction involves the nucleophilic attack of the amine on the NHS ester, forming a stable amide bond.[3]

Thiol-Reactive Biotinylation via Maleimides

Maleimide-activated biotin reagents specifically react with free sulfhydryl groups, primarily found on cysteine residues.[4] This reaction proceeds at a neutral pH (6.5-7.5) to form a stable thioether bond.[4][5] This method allows for more site-specific labeling compared to NHS esters, as cysteine residues are generally less abundant than lysines.

Bioorthogonal Click Chemistry

Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions. In the context of biotinylation, this often involves the reaction between an azide and an alkyne.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide-modified biotin and an alkyne-containing biomolecule, or vice versa.[6][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides.[8][9] This method is particularly advantageous for live-cell labeling due to the absence of cytotoxic copper catalysts.[9]

-

Tetrazine Ligation: This inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is exceptionally fast, with second-order rate constants ranging from 800 to over 106 M⁻¹s⁻¹.[10][11]

Redox-Activated Chemical Tagging (BioReACT)

A more recent innovation, Biotin Redox-Activated Chemical Tagging (BioReACT), utilizes oxaziridine reagents to directly target the thioether moiety within the biotin molecule itself.[12][13] This method generates a stable sulfimide linkage and is notable for its rapid reaction kinetics and the high stability of the resulting conjugate.[12][13][14]

Quantitative Comparison of Biotinylation Chemistries

The selection of a biotinylation strategy should be guided by quantitative parameters such as reaction efficiency, kinetics, and the stability of the final conjugate. The following tables summarize key quantitative data for the discussed methods.

| Biotinylation Chemistry | Target Functional Group | Typical Reaction Time | Reaction pH | Key Advantages | Key Disadvantages |

| NHS Ester | Primary Amines (-NH₂) | 30-60 min at RT | 7.2-8.5 | Readily available reagents, simple protocol | Potential for multiple labeling sites, susceptible to hydrolysis |

| Maleimide | Sulfhydryls (-SH) | 2 hours to overnight | 6.5-7.5 | Site-specific labeling | Requires free sulfhydryl groups, potential for reversibility |

| CuAAC Click Chemistry | Azide/Alkyne | Overnight | 7.0 | High specificity and efficiency | Requires copper catalyst which can be cytotoxic |

| SPAAC Click Chemistry | Azide/Strained Alkyne | 30 min - 1 hour | Physiological pH | Copper-free, suitable for live-cell imaging | Reagents can be sterically demanding |

| Tetrazine Ligation | Tetrazine/Strained Alkene | Minutes | Physiological pH | Extremely fast kinetics | Tetrazine can be unstable in aqueous solutions |

| BioReACT | Biotin Thioether | ~1 hour | Physiological pH | Targets the biotin handle directly, highly stable conjugate | Newer method, reagent availability may be limited |

| Conjugate Stability | Linkage Type | Stability in Plasma/Buffer | Reference |

| NHS Ester Conjugate | Amide | Susceptible to cleavage in human plasma. | [15] |

| Maleimide Conjugate | Thioether | Can undergo retro-Michael reaction leading to cleavage; 50-75% payload shedding in 7-14 days has been reported for some ADCs. | [2][16] |

| Cysteine-Maleimide Conjugate (with N-terminal Cys) | Thiazine | Significantly more stable than standard thioether conjugates. | [16] |

| BioReACT Conjugate | Sulfimide | Highly stable; reported to be 100% stable for over 10 days at 37°C. | [12][13][14] |

| Tetrazine Ligation Conjugate | Dihydropyridazine | Stable covalent bond. | [11] |

Experimental Protocols

Protocol 1: General Procedure for Protein Biotinylation using NHS Ester

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[1]

-

Biotinylation Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent like DMSO to a concentration of ~6.5 mM.[1]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent solution to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.[1]

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 10-100 mM. Incubate for 15-30 minutes at room temperature.[1][3]

-

Purification: Remove excess, unreacted biotin by dialysis, gel filtration, or using a desalting column.[3]

Protocol 2: General Procedure for Protein Biotinylation using Maleimide

-

Protein Preparation: Dissolve the protein (1-10 mg/mL) in a sulfhydryl-free buffer at pH 6.5-7.5 (e.g., PBS).[4][5] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[17]

-

Maleimide-Biotin Preparation: Prepare a 10 mM stock solution of the maleimide-biotin reagent in anhydrous DMSO or DMF.[5]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution.[5] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[5]

-

Purification: Separate the biotinylated protein from unreacted maleimide-biotin using a desalting column or dialysis.[17]

Protocol 3: General Procedure for Biotinylation via CuAAC Click Chemistry

-

Reagent Preparation: Prepare stock solutions of the alkyne-modified biomolecule, azide-biotin, a copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA is often used to stabilize the Cu(I) oxidation state.[6]

-

Reaction Mixture: In a microfuge tube, combine the alkyne-modified biomolecule, a molar excess of azide-biotin, the copper(II) sulfate, and the reducing agent in a suitable buffer (e.g., triethylammonium acetate buffer, pH 7.0).[6][18]

-

Incubation: Incubate the reaction mixture overnight at room temperature.[6][18]

-

Purification: Purify the biotinylated product by precipitation (e.g., with acetone or ethanol) followed by centrifugation, or by chromatography.[18]

Visualizations

Caption: The fundamental principle of biotin-based detection and capture.

Caption: A typical experimental workflow for NHS-ester based protein biotinylation.

Caption: An overview of common chemical strategies for biotin bioconjugation.

Conclusion

This compound bioconjugation remains a powerful and versatile tool in the modern life scientist's arsenal. The continued development of novel ligation chemistries, such as BioReACT and advanced click reactions, offers ever-increasing control over the site-specificity, efficiency, and stability of biotin labeling. By understanding the core principles and quantitative differences between these methods, researchers can better select and optimize the ideal strategy for their specific application, from fundamental biological discovery to the development of next-generation therapeutics and diagnostics. Careful consideration of the stability of the resulting conjugate, particularly for in vivo applications, is paramount to ensure the integrity and functionality of the biotinylated biomolecule.

References

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Maleimide–Thiol Linkages Alter the Biodistribution of SN38 Therapeutic Microbubbles Compared to Biotin–Avidin While Preserving Parity in Tumoral Drug Delivery | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. interchim.fr [interchim.fr]

- 7. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Tetrazine Ligation, Biontinylation | BroadPharm [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biotium.com [biotium.com]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Indirect but Pivotal Role of Biotin in Advancing Olefin Metathesis Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While biotin does not play a direct mechanistic role in the catalytic cycle of olefin metathesis, its exceptionally strong and specific non-covalent interaction with streptavidin and avidin has been ingeniously leveraged to overcome significant challenges in this field. This guide elucidates the critical role of the biotin-streptavidin system in the creation of artificial metalloenzymes for aqueous-phase metathesis, catalyst immobilization, and the functionalization of advanced polymeric materials.

Core Concept: The Biotin-Streptavidin Interaction as a Supramolecular Tool

The foundation of biotin's utility in olefin metathesis lies in its interaction with the proteins avidin and streptavidin. This binding is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This near-irreversible binding provides a robust and highly specific method for anchoring biotinylated molecules to streptavidin-functionalized surfaces or scaffolds. In the context of olefin metathesis, this has been primarily applied to ruthenium-based catalysts, such as the Grubbs and Grubbs-Hoveyda types, which are known for their high functional group tolerance.[3][4]

Artificial Metalloenzymes for Aqueous Olefin Metathesis

A significant frontier in olefin metathesis is performing the reaction in aqueous media, which is often challenging for traditional organometallic catalysts.[5][6] The biotin-streptavidin system has enabled the development of "artificial metalloenzymes" where a biotinylated ruthenium catalyst is anchored within the protective scaffold of streptavidin or avidin.[7][8] This approach creates a microenvironment that can facilitate catalysis in water.

The general workflow for creating and utilizing these artificial metalloenzymes is as follows:

References

- 1. Streptavidin - Wikipedia [en.wikipedia.org]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. BJOC - Aqueous olefin metathesis: recent developments and applications [beilstein-journals.org]

- 7. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Advent of Biotin-Olefin Probes: A Technical Guide to a Bioorthogonal Mainstay in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively tag and study biomolecules in their native environment is a cornerstone of modern chemical biology and drug discovery. Among the diverse toolkit of bioorthogonal chemistries, the use of biotin-olefin probes has emerged as a powerful strategy for protein labeling, identification, and the elucidation of complex biological pathways. This in-depth technical guide explores the history, core principles, experimental protocols, and applications of this compound chemistry, providing a comprehensive resource for researchers in the field.

A Historical Perspective: From Olefin Metathesis to Bioconjugation

The story of this compound probes is intrinsically linked to the development of olefin metathesis, a Nobel Prize-winning reaction that enables the cutting and rearranging of carbon-carbon double bonds.[1][2] The key breakthrough for biological applications came with the development of ruthenium-based catalysts, pioneered by Robert H. Grubbs and Richard R. Schrock.[1][3][4] These catalysts, particularly the Grubbs series, demonstrated remarkable tolerance to a wide range of functional groups and could function in aqueous environments, opening the door for their use in biological systems.[5][6][7]

The concept of "bioorthogonal chemistry," a term coined by Carolyn R. Bertozzi, provided the conceptual framework for applying such reactions in living cells without interfering with native biochemical processes.[5][8][9] While early bioorthogonal reactions focused on chemistries like the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition, the unique capabilities of olefin metathesis for carbon-carbon bond formation presented an attractive alternative.[5][8]

The first applications of olefin metathesis in a biological context involved the modification of peptides and proteins.[7] Researchers demonstrated that ruthenium catalysts could mediate cross-metathesis reactions on proteins containing unnatural amino acids with olefin side chains.[7] This laid the groundwork for the development of this compound probes, where a biotin molecule is appended to an olefin, creating a versatile tool for tagging and isolating proteins of interest. The combination of the highly specific and strong biotin-streptavidin interaction with the bioorthogonal nature of olefin metathesis provided a robust method for chemical proteomics.[10]

Core Principles of this compound Ligation

This compound ligation typically involves a cross-metathesis reaction between a protein containing an olefinic handle and a biotinylated olefin probe. The reaction is catalyzed by a ruthenium-based catalyst, such as a Grubbs catalyst.

The general workflow for using this compound probes in target identification and protein-protein interaction studies can be summarized in the following steps:

-

Introduction of an Olefin Handle: A terminal alkene is introduced into the protein of interest. This can be achieved through various methods, including the incorporation of unnatural amino acids with olefin-containing side chains via genetic code expansion.

-

Labeling with this compound Probe: The protein is then treated with a biotinylated olefin probe in the presence of a ruthenium catalyst. The catalyst facilitates the cross-metathesis reaction, leading to the covalent attachment of the biotin tag to the protein.

-

Enrichment of Biotinylated Proteins: The biotinylated proteins are captured and enriched from a complex mixture, such as a cell lysate, using streptavidin-coated beads.[11][12][13]

-

Identification and Analysis: The enriched proteins are then identified and quantified using mass spectrometry-based proteomic techniques.[14][15][16]

Quantitative Data Summary

While direct head-to-head comparisons of this compound ligation with all other biotinylation methods are not extensively documented in a single source, the efficiency of biotinylation and subsequent protein identification has been a subject of study. The following table summarizes representative quantitative data gathered from various studies, highlighting the utility of biotin-based approaches in proteomics.

| Parameter | Method | Value/Observation | Reference |

| Biotinylation Efficiency | NHS-Biotin Labeling of Peptides | On average, 76% of peptides were biotinylated. | [17] |

| Biotinylation Efficiency | Biotin-SS-NHS Labeling of Peptides | On average, 88% of peptides were biotinylated. | [17] |

| Detection Improvement | DiDBiT vs. Conventional Methods | ~200-fold improvement in direct detection of biotinylated proteins. | [15][18] |

| Peptide Detection Improvement | DiDBiT vs. Conventional Methods | >20-fold improvement in direct detection of biotin-tagged newly synthesized peptides. | [15][18] |

| Catalyst Turnover Number | Grubbs-Hoveyda II in NB4exp | Up to 75 for ring-closing metathesis. | [19] |

Key Experimental Protocols

Synthesis of a Biotinylated Olefin Probe

A common approach to synthesizing a this compound probe involves the coupling of biotin to an amine-containing olefin linker.

Materials:

-

Biotin-NHS ester

-

Amine-terminated olefin (e.g., allylamine or a longer chain amino-alkene)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ether

-

Ethyl acetate

Protocol:

-

Dissolve biotin-NHS ester in DMF.

-

Add the amine-terminated olefin and triethylamine to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol).

-

Characterize the final product by NMR and mass spectrometry.

Protein Labeling using this compound Cross-Metathesis

This protocol outlines the general steps for labeling a protein containing an olefin handle with a this compound probe.

Materials:

-

Protein with an olefin handle (e.g., containing an unnatural amino acid)

-

This compound probe

-

Grubbs catalyst (e.g., Grubbs II or a water-soluble variant)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS), pH 7.4

-

Degassed solvents

Protocol:

-

Dissolve the protein in the aqueous buffer.

-

Add the this compound probe to the protein solution. The molar ratio of the probe to the protein should be optimized, but a 10-50 fold excess of the probe is a common starting point.

-

In a separate vial, dissolve the Grubbs catalyst in a minimal amount of a degassed organic solvent (e.g., DMSO or DMF) and then dilute it into the aqueous buffer.

-

Add the catalyst solution to the protein/probe mixture to initiate the reaction. The final catalyst concentration typically ranges from 50 to 250 µM.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Quench the reaction by adding an excess of a vinyl ether, such as ethyl vinyl ether.

-

Remove the excess probe and catalyst by dialysis or size-exclusion chromatography.

-

Confirm the biotinylation of the protein by western blot using a streptavidin-HRP conjugate.

Streptavidin Pull-Down of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins from a cell lysate.[11][12][13]

Materials:

-

Cell lysate containing biotinylated proteins

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffers (e.g., high salt buffer, low salt buffer, urea wash)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Protocol:

-

Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads using a magnetic rack or centrifugation and discard the supernatant.

-

Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

-

Lysis buffer

-

High salt buffer (e.g., 1 M KCl)

-

Low salt buffer

-

Urea wash (e.g., 2 M urea in 10 mM Tris-HCl)

-

-

After the final wash, elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer containing an excess of free biotin.

-

Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and a signaling pathway where this compound probes can be applied.

Conclusion

The development of this compound probes represents a significant advancement in the field of chemical biology, providing a powerful and versatile tool for the study of proteins in their native context. By leveraging the principles of bioorthogonal chemistry and the remarkable strength of the biotin-streptavidin interaction, researchers can selectively label, isolate, and identify proteins of interest, shedding light on complex biological processes and paving the way for new therapeutic interventions. As catalyst development continues to improve and new olefin-containing unnatural amino acids become more accessible, the applications of this compound chemistry in drug discovery and fundamental research are poised to expand even further.

References

- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 2. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]

- 3. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olefin metathesis for chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 10. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. researchgate.net [researchgate.net]

- 14. Biotinylated probes for the analysis of protein modification by electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proximity labeling techniques for protein–protein interaction mapping in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 19. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Research on Biotinylated Olefins: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated olefins are a class of chemical probes that merge the high-affinity biotin-streptavidin interaction with the versatile reactivity of carbon-carbon double bonds. This unique combination has propelled their use in a wide array of applications within chemical biology, drug discovery, and materials science. The olefin moiety can serve as a reactive handle for bioorthogonal ligations, a component in metathesis reactions, or a building block for complex molecular architectures. This guide provides an in-depth overview of the fundamental research on biotinylated olefins, focusing on their synthesis, characterization, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Synthesis of Biotinylated Olefins

The synthesis of biotinylated olefins can be broadly categorized into two main strategies: the biotinylation of a pre-existing olefin-containing molecule or the de novo synthesis of a molecule that incorporates both biotin and an olefin. The choice of strategy depends on the desired olefin structure (e.g., simple alkene, diene, strained olefin) and the intended application.

Synthesis of a Diene-Modified Biotinylated Nucleotide via Diels-Alder Reaction

A prominent application of biotinylated olefins is in the labeling of biomolecules through Diels-Alder cycloadditions. This involves the reaction of a diene-modified molecule with a dienophile, such as a maleimide-functionalized biotin.

Experimental Protocol: Synthesis of a Diene-Modified Deoxyuridine Triphosphate and Subsequent Biotinylation [1][2]

This protocol describes the synthesis of a deoxyuridine triphosphate derivative carrying a diene at the 5-position of the pyrimidine base, followed by its biotinylation using a maleimide-functionalized biotin.

Step 1: Synthesis of 5-(Hexa-2,4-dien-1-yloxy)methyl-2'-deoxyuridine

-

To a solution of 5-iodo-2'-deoxyuridine in a suitable organic solvent (e.g., DMF), add CuI, Et3N, and a palladium catalyst such as Pd(PPh3)4.

-

Add pent-4-ynoic acid hexa-2,4-dienyl ester to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Purify the product by column chromatography to yield the diene-modified nucleoside.

Step 2: Phosphorylation to the Triphosphate

-

Dissolve the diene-modified nucleoside in a phosphorylation agent such as POCl3.

-

Quench the reaction and purify the crude product to obtain the diene-modified deoxyuridine triphosphate. A common method involves the addition of (nBu3NH+)4P2O74−.[2]

Step 3: Diels-Alder Biotinylation

-

Dissolve the diene-modified deoxyuridine triphosphate and a maleimide-functionalized biotin (e.g., Biotin-PEG-Maleimide) in an aqueous buffer (pH ~6-7).

-

Incubate the reaction mixture to allow the Diels-Alder cycloaddition to proceed. The reaction is typically efficient under these conditions due to the aqueous acceleration of the Diels-Alder reaction.

-

The resulting biotinylated nucleotide can be purified using standard techniques like HPLC.

Bioorthogonal Labeling using Biotinylated Olefins

Bioorthogonal chemistry enables the study of biomolecules in their native environment. Biotinylated olefins, particularly strained olefins like trans-cyclooctene (TCO), are key players in this field, reacting specifically and rapidly with tetrazine-modified molecules.

Experimental Workflow: Bioorthogonal Labeling of Cell Surface Proteins

The following diagram illustrates a typical workflow for labeling cell surface proteins using a biotinylated tetrazine and a trans-cyclooctene (TCO) modified sugar.

Quantitative Data

The efficiency of biotinylated olefin applications relies on the kinetics of their reactions and the strength of the subsequent biotin-streptavidin interaction.

| Parameter | Value | System | Reference |

| Diels-Alder Reaction Rate | 2.6–77 M⁻¹s⁻¹ | Antibody-diene + Maleimide-drug | [3] |

| Tetrazine Ligation Rate | ~10² - 10⁴ M⁻¹s⁻¹ | trans-cyclooctene (TCO) + Tetrazine | [4] |

| Biotin-Streptavidin Kd | ~10⁻¹⁴ M | Free Biotin and Streptavidin | [5] |

| Biotinylated Grubbs Catalyst Activity | Varies with linker and substrate | Ring-closing metathesis | [6] |

Note: The kinetic and affinity data can be influenced by the specific linker between the biotin and the olefin, as well as the nature of the biomolecule to which they are attached.

Characterization of Biotinylated Olefins

Standard analytical techniques are employed to confirm the structure and purity of synthesized biotinylated olefins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the presence of characteristic peaks for the biotin moiety, the olefin, and any linkers. For example, in a Biotin-PEG-alkyne molecule, proton signals corresponding to the PEG backbone, the biotin ring structure, and the terminal alkyne proton would be expected.[7]

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.

-

HABA Assay: A colorimetric assay used to quantify the amount of biotin in a sample.[8]

Applications in Drug Development and Research

Biotinylated olefins are valuable tools for:

-

Target Identification and Validation: Used in pull-down assays to isolate and identify the cellular targets of drug candidates.

-

Proximity Labeling: To map protein-protein interactions in living cells.[9]

-

Drug Delivery: As part of targeted drug delivery systems where the biotin acts as a targeting ligand for cells overexpressing biotin receptors.

-

Diagnostic Assays: In the development of sensitive and specific diagnostic tools.

-

Artificial Metalloenzymes: Biotinylated Grubbs-type catalysts can be incorporated into streptavidin to create artificial metalloenzymes for olefin metathesis in aqueous environments.[10][11]

Signaling Pathway Investigation

While direct elucidation of a specific signaling pathway solely using biotinylated olefins is not yet a widely documented standalone technique, they are integral components of broader methodologies like proximity labeling (e.g., TurboID) which are used to map interaction networks within signaling cascades. For instance, a biotinylated probe can be used to label and pull down interacting partners of a key signaling protein, such as a G-protein coupled receptor (GPCR), to unravel downstream effectors.[8][12][13]

The following diagram illustrates a generalized workflow for investigating a protein's interaction partners within a signaling pathway using proximity biotinylation.

Conclusion

Biotinylated olefins represent a powerful and versatile class of chemical tools with expanding applications in life sciences and drug development. Their utility in bioorthogonal chemistry, targeted delivery, and the construction of novel catalytic systems underscores their importance. As synthetic methodologies become more refined and our understanding of their in vivo behavior deepens, the role of biotinylated olefins in fundamental research and translational science is set to grow significantly.

References

- 1. Diene-modified nucleotides for the Diels–Alder-mediated functional tagging of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biotinylated non-ionic amphipols for GPCR ligands screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Artificial metalloenzymes for olefin metathesis based on the biotin-(strept)avidin technology - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Regulated expression of active biotinylated G-protein coupled receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Lipid GPCR Molecular Interactions by Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Biotin and Olefins: A Technical Guide to Harnessing Their Molecular Interactions for Advanced Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of molecular interactions forms the bedrock of countless biological processes and innovative biotechnological applications. Among these, the relationship between biotin (Vitamin B7) and olefin-containing molecules presents a fascinating and increasingly important area of research. While direct, non-covalent binding between biotin and simple olefins is not a prominent feature of their interaction, their synergy is powerfully exploited in catalysis, chemical synthesis, and bioconjugation. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of biotin-olefin molecular interactions, with a particular focus on their relevance to drug development and proteomics.

The cornerstone of these interactions is the extraordinarily strong and specific non-covalent bond between biotin and the proteins avidin and streptavidin.[1][2] This high-affinity interaction, with a dissociation constant (Kd) in the femtomolar range, serves as a robust molecular anchor, enabling the precise positioning and function of olefin-containing moieties in complex biological environments.[3] This guide will delve into the key applications stemming from this principle, offering detailed protocols and quantitative data to support researchers in this dynamic field.

Core Application: Biotin-Streptavidin Mediated Olefin Metathesis

A groundbreaking application of this compound synergy lies in the creation of "artificial metalloenzymes." These hybrid catalysts combine the reactivity of a synthetic metal catalyst with the selectivity and biocompatibility of a protein scaffold.[1][4] In this system, a biotinylated olefin metathesis catalyst, such as a Hoveyda-Grubbs catalyst, is non-covalently anchored within the binding pocket of streptavidin or avidin.[1][5] This creates a microenvironment that can enhance the catalyst's activity, stability, and even induce stereoselectivity in aqueous solutions, a significant challenge for many organometallic catalysts.[4][6]

The biotin-streptavidin interaction serves to position the catalyst, while the protein scaffold provides a chiral environment and can sterically influence the approach of the olefin substrate to the catalytic center.[5] This approach has been successfully applied to various olefin metathesis reactions, including ring-closing metathesis (RCM), with significant implications for the synthesis of complex molecules in biocompatible conditions.[7]

Quantitative Data: Performance of Biotinylated Olefin Metathesis Catalysts

The efficiency of these artificial metalloenzymes is a key area of investigation. The performance can be optimized through both chemical modification of the catalyst and genetic engineering of the protein scaffold.[1] Below is a summary of representative quantitative data from studies on biotin-streptavidin mediated olefin metathesis.

| Catalyst System | Reaction Type | Substrate | Conversion (%) | Turnovers | Reference |

| Biotinylated Hoveyda-Grubbs in Streptavidin | Ring-Closing Metathesis | N-tosyl diallylamine | Up to 95% | >100 | [1][5][7] |

| Biotinylated Grubbs-type in Avidin | Ring-Closing Metathesis | N-tosyl diallylamine | High | Not specified | [5] |

Experimental Protocol: General Procedure for Biotin-Streptavidin Mediated Olefin Metathesis

This protocol outlines the general steps for performing a ring-closing metathesis reaction using a biotinylated catalyst and streptavidin.

Materials:

-

Streptavidin or avidin protein

-

Biotinylated olefin metathesis catalyst (e.g., biotinylated Hoveyda-Grubbs catalyst)

-

Olefin substrate (e.g., N-tosyl diallylamine)

-

Aqueous buffer (e.g., phosphate buffer, pH 7.4)

-

Organic solvent for catalyst stock solution (e.g., DMF or DMSO)

-

Internal standard for analysis (e.g., phenylethanol)

-

HPLC or GC-MS for analysis

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the streptavidin protein in the desired aqueous buffer.

-

Prepare a stock solution of the biotinylated catalyst in a minimal amount of a compatible organic solvent.

-

Prepare a stock solution of the olefin substrate in the reaction buffer.

-

-

Formation of the Artificial Metalloenzyme:

-

In a reaction vessel, add the streptavidin stock solution.

-

To this, add the biotinylated catalyst stock solution. The high affinity of biotin for streptavidin will lead to the rapid formation of the artificial metalloenzyme.

-

Gently mix the solution for a short period to ensure complete association.

-

-

Catalytic Reaction:

-

Initiate the reaction by adding the olefin substrate stock solution to the artificial metalloenzyme solution.

-

Incubate the reaction mixture at the desired temperature with gentle agitation. Reaction times can vary from a few hours to overnight.

-

-

Reaction Quenching and Analysis:

-

Quench the reaction by adding a suitable agent or by extracting the product into an organic solvent.

-

Add a known amount of an internal standard to the reaction mixture for quantitative analysis.

-

Analyze the reaction mixture by HPLC or GC-MS to determine the conversion of the substrate and the yield of the product.[8]

-

Role of Olefins in the Synthesis of Biotin and its Derivatives

Olefins are not only substrates in biotin-mediated catalysis but are also key building blocks in the chemical synthesis of biotin itself and its derivatives. Various synthetic strategies employ olefinic precursors and leverage reactions such as cycloadditions to construct the complex bicyclic core of the biotin molecule.

For instance, a stereospecific synthesis of biotin has been achieved from cycloheptene through a series of reactions involving olefinic nitrone and nitrile oxide [3+2] cycloadditions.[9] This highlights the utility of olefin chemistry in accessing chiral molecules like biotin. Furthermore, the synthesis of biotin derivatives for various applications, such as enzyme inhibitors or molecular probes, often involves the introduction of olefinic handles for subsequent chemical modifications.[10]

This compound Ligation and Bioconjugation Strategies

The versatility of biotin as a molecular tag is further enhanced by the use of olefin-containing linkers in bioconjugation chemistry. These linkers can provide spatial separation between the biotin moiety and the molecule of interest, which can be crucial for maintaining the biological activity of the conjugated molecule and ensuring efficient binding to streptavidin.[11]

Various "click chemistry" and bioorthogonal ligation reactions can be employed to attach biotin to proteins, nucleic acids, and other biomolecules.[12][13] For example, biotin derivatives containing terminal alkynes can be coupled to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While not a direct this compound interaction, related chemistries involving other unsaturated systems are prevalent. The development of biotinylated probes with olefin-containing linkers of varying lengths has been shown to be critical for the successful identification of protein targets in affinity pulldown experiments.[11]

Conclusion